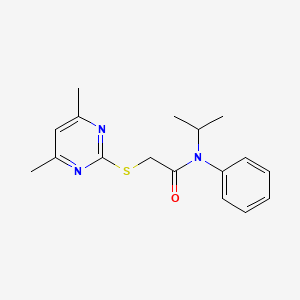
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate typically involves the use of deuterated reagents and solvents. One common method is the reductive deuteration of nitriles using sodium-mediated electron transfer reactions. This process involves the use of sodium dispersions and deuterated ethanol (EtOD-d1) to achieve high yields of the desired deuterated amines .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuteration processes. These processes can include the direct high-temperature deuteration of metals with deuterium gas or the catalytic deuteration of organic compounds. The choice of method depends on the specific compound and desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids or other oxidized products.
Reduction: Reductive deuteration can be used to introduce deuterium atoms into the compound.
Substitution: Deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dispersions, deuterated solvents (such as deuterated ethanol), and various catalysts. Reaction conditions can vary, but they often involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive deuteration of nitriles can yield α,α-dideuterio amines, while oxidation reactions can produce deuterated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate has several scientific research applications, including:
Chemistry: Used as a deuterated internal standard in mass spectrometry for the quantitative analysis of complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in deuterated drugs, which can have improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.
Industry: Utilized in the synthesis of deuterated agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate involves the incorporation of deuterium atoms into various molecular targets. Deuterium atoms can alter the chemical and physical properties of the compound, leading to changes in its reactivity, stability, and interactions with other molecules. These changes can affect the compound’s behavior in biological systems and its efficacy as a drug or chemical reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate include other deuterated amino acids and their derivatives. Examples include:
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)propanoate
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the precise incorporation of deuterium atoms. This unique isotopic labeling can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs in biological systems .
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
140.15 g/mol |
IUPAC-Name |
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD4 |
InChI-Schlüssel |
CKLJMWTZIZZHCS-IAAZBAKNSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)O[2H])N([2H])[2H] |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


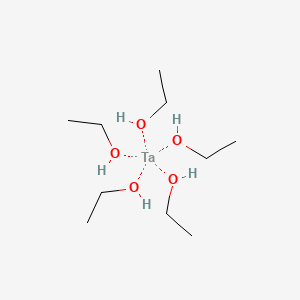
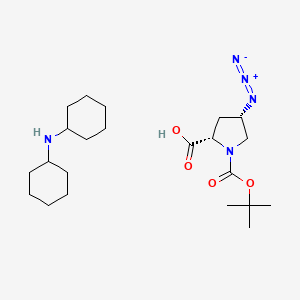
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

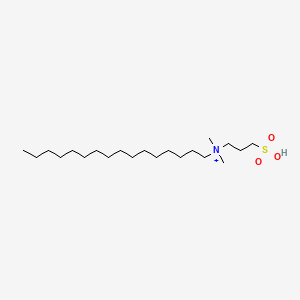
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
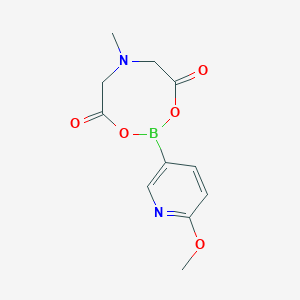
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
